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molecular formula C16H22INO3 B6334416 4-(4-Iodo-phenoxy)-piperidine-1-carboxylic acid t-butyl ester, 95% CAS No. 346617-98-9

4-(4-Iodo-phenoxy)-piperidine-1-carboxylic acid t-butyl ester, 95%

Cat. No. B6334416
M. Wt: 403.25 g/mol
InChI Key: CDXKTHWQHZSMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158652B2

Procedure details

Potassium carbonate (15 g, 109 mmol) was added to a dimethylformamide (200 mL) solution of 4-iodophenol (8.0 g, 36.4 mmol) and 1-t-butoxycarbonyl-4-methanesulfonyloxypiperidine (13.2 g, 47.3 mmol), and stirred at 80° C. for 24 hours. The reaction mixture was cooled to room temperature, then aqueous 2 N sodium hydroxide solution was added to the reaction mixture, and extracted with diethyl ether. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=4/1) to obtain the entitled compound (12 g, 82
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25](OS(C)(=O)=O)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].[OH-].[Na+]>CN(C)C=O>[I:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:25]2[CH2:26][CH2:27][N:22]([C:20]([O:19][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:21])[CH2:23][CH2:24]2)=[CH:10][CH:9]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=4/1)
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound (12 g, 82

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
IC1=CC=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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